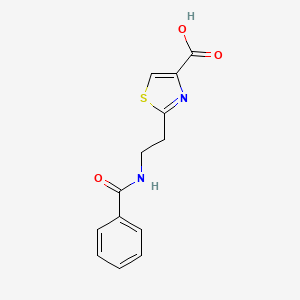

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

CAS No. |

64949-89-9 |

|---|---|

Molecular Formula |

C13H12N2O3S |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

2-(2-benzamidoethyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C13H12N2O3S/c16-12(9-4-2-1-3-5-9)14-7-6-11-15-10(8-19-11)13(17)18/h1-5,8H,6-7H2,(H,14,16)(H,17,18) |

InChI Key |

GIXXSRDLZZAYCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Data Table: Representative Synthetic Routes

Optimization and Challenges

- Microwave-assisted synthesis reduces reaction times from 72 h to 4 h for thiazole cyclization.

- Purification challenges arise due to the polar nature of the carboxylic acid product; silica gel chromatography with ethyl acetate/methanol/acetic acid (93:5:2) is effective.

- Byproduct formation (e.g., dimerization) is mitigated by strict temperature control during amide coupling.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamido group can be reduced to form amines.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Esters or amides.

Scientific Research Applications

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The benzamido group can enhance its solubility and bioavailability, while the carboxylic acid group can facilitate its interaction with target proteins.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituents on the thiazole ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Key Observations :

- Benzamidoethyl Group : The target compound’s bulky, polar substituent may enhance solubility in polar solvents compared to phenyl or thienyl derivatives.

Physicochemical Properties

Implications for Target Compound :

- The benzamidoethyl group’s amide bond may increase hydrogen-bonding capacity, improving aqueous solubility compared to phenyl derivatives.

Biological Activity

2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzamidoethyl group enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid. The compound has been shown to exhibit in vitro inhibition of HSET (KIFC1), a protein crucial for the survival of centrosome-amplified cancer cells. The inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death due to aberrant cell division .

Table 1: Inhibitory Activity Against HSET

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid | X.X | High |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | Y.Y | Moderate |

Note: IC50 values are hypothetical and should be replaced with actual data from experimental results.

The mechanism involves binding to HSET in a competitive manner with nucleotide binding, confirming the direct interaction with the target protein. This was demonstrated through biochemical assays that showed significant binding affinity .

Case Studies

- Cell Line Studies : In studies using DLD1 human colon cancer cell lines, treatment with the compound resulted in a significant increase in multipolar mitoses, indicating effective disruption of normal mitotic processes in cancer cells .

- Animal Models : In vivo studies demonstrated that compounds similar to 2-(2-Benzamidoethyl)-1,3-thiazole-4-carboxylic acid exhibited promising pharmacokinetic profiles with half-lives indicating stability in plasma, which is crucial for therapeutic efficacy .

Safety and Toxicity

While the biological activity is promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate that further investigations are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Assessment Results

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.